molecular formula C17H21N5O3S2 B3592379 N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B3592379
M. Wt: 407.5 g/mol
InChI Key: BSVAYORBUVAZGT-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Acylation Reaction:

    Substitution Reactions: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the 3-methylphenyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the acetamido group, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-12-3-2-4-13(9-12)18-15(24)11-26-17-21-20-16(27-17)19-14(23)10-22-5-7-25-8-6-22/h2-4,9H,5-8,10-11H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVAYORBUVAZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
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N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
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N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

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